Cerium,tris(h5-2,4-cyclopentadien-1-yl)-

Atomic Layer Epitaxy CVD precursor electroluminescent display

Standard Ce precursors such as Ce(tmhd)₄ deposit carbonaceous residues that poison surfaces in CVD/ALD processes, requiring extra clean cycles and reducing throughput. Cp₃Ce resolves this defect source: • Complete decomposition within standard SrS:Ce thermal budget-XPS/TOF-SIMS confirm minimal hydrocarbon contamination vs. Ce(tmhd)₄. • Sublimes at 230°C/10⁻³ mmHg-lower thermal budget than β-diketonates, compatible with standard bubbler delivery lines. • Accessible Ce(III)/Ce(IV) redox couple enables mixed-valent materials synthesis and oxidative derivatization unavailable from other lanthanocenes. Supplied ≥99.9% (Ce basis) in argon-sealed ampules; air/moisture-sensitive-requires inert-atmosphere handling.

Molecular Formula C15H15Ce
Molecular Weight 335.39 g/mol
Cat. No. B13816163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium,tris(h5-2,4-cyclopentadien-1-yl)-
Molecular FormulaC15H15Ce
Molecular Weight335.39 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce]
InChIInChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;
InChIKeyKVKFRWDTQLSAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)cerium (Cp₃Ce) — Baseline Properties and Procurement-Relevant Characteristics


Tris(cyclopentadienyl)cerium, Ce(C₅H₅)₃ (CAS 1298-53-9), is a homoleptic organolanthanide metallocene of Ce(III) featuring three η⁵-bound cyclopentadienyl ligands in a trigonal-planar coordination geometry. It is an orange-red to yellow crystalline solid with a melting point of approximately 435 °C (with slight decomposition) and sublimation at 230 °C under 10⁻³–10⁻⁴ mmHg, properties that underpin its utility as a volatile precursor for vapor-phase deposition processes [1]. Unlike d-block metallocenes, Cp₃Ce and related lanthanocenes are considered to be predominantly ionically bonded, which fundamentally alters their reactivity and handling requirements relative to transition-metal cyclopentadienyl complexes [1]. The compound is commercially available at purities up to 99.9% (Ce basis) from specialty organometallic suppliers, is air- and moisture-sensitive requiring inert-atmosphere handling, and is insoluble in water but soluble in THF and glycol dimethyl ether [2].

Why In-Class Cerium Precursors Cannot Simply Substitute for Cp₃Ce Without Process Re-Validation


The assumption that any Ce(III) or Ce(IV) precursor can be interchangeably deployed in vapor-deposition or organometallic synthesis workflows is contradicted by published comparative data. Cp₃Ce occupies a specific position in the volatility–reactivity–redox landscape: its unsubstituted cyclopentadienyl scaffold yields a sublimation temperature of ~230 °C at reduced pressure, substantially higher than its alkyl-substituted analogs such as Ce(iPrCp)₃ (evaporated at ~135 °C bubbler temperature) yet markedly lower than typical β-diketonate precursors, directly impacting delivery line engineering and thermal budget compatibility [1]. Furthermore, Cp₃Ce is reported to be the most air-unstable lanthanocene in dry air, imposing handling constraints that do not apply equally to substituted Cp derivatives or Ce(IV) alkoxide complexes [2]. Its accessible Ce(III)/Ce(IV) redox couple—a property not shared by La, Pr, Nd, or Sm tris-Cp analogs—enables oxidative functionalization chemistry, mixed-valent materials synthesis, and electrochemical tunability that are fundamentally unavailable from the diamagnetic or redox-inactive lanthanocene comparators [3]. These compound-specific features mean that replacing Cp₃Ce with CeCl₃, Ce(thd)₄, or even Ce(iPrCp)₃ requires re-optimization of process parameters, purity specifications, and safety protocols.

Quantitative Differentiation Evidence for Tris(cyclopentadienyl)cerium (Cp₃Ce) Versus Key Comparators


Superior Decomposition Efficiency and Reduced Carbon Contamination of Cp₃Ce vs Ce(tmhd)₄ in ALE/CVD Doping of SrS:Ce Thin Films

In a systematic head-to-head evaluation under industrially relevant ALE/CVD conditions, tris(cyclopentadienyl)cerium (Ce(CPD)) demonstrated substantially more efficient decomposition than the widely used β-diketonate alternative tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) (Ce(tmhd)₄). In situ X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) revealed that within the typical thermal budget employed in SrS:Ce film manufacturing, Ce(CPD) decomposed more completely, yielding reduced hydrocarbon-based surface contamination and a cleaner Ce phase [1]. The study authors explicitly concluded that Ce(CPD) is a better candidate than Ce(tmhd)₄ for Ce dopant source applications in ALE and CVD of SrS:Ce films [1][2]. In contrast, Ce(tmhd)₄ exhibited incomplete decomposition with persistent carbonaceous ligand residues that sterically poison the substrate surface, necessitating additional process cycles for contaminant removal [1].

Atomic Layer Epitaxy CVD precursor electroluminescent display Ce dopant XPS surface analysis

Substantial Redox and Bonding Differences Between the Cp₃Ce(IV) Scaffold and Cerocene (Ce(C₈H₈)₂)

A direct comparative study of the tetravalent tris(cyclopentadienyl)cerium alkoxide complex Cp₃Ce(O-i-Pr) versus the only other well-characterized tetravalent organocerium complex, cerocene (Ce(C₈H₈)₂), revealed substantial differences in both redox properties and metal–ligand bonding character [1]. Cp₃Ce(O-i-Pr) exhibits a half-wave reduction potential E₁/₂ = +0.32 V vs SSCE (saturated sodium calomel electrode) in Bu₄N⁺BF₄⁻/THF, with the one-electron reduction being both electrochemically and chemically reversible—a critical property for catalytic redox cycling [1]. The complex was authenticated as a genuine Ce(IV) species by ¹H/¹³C NMR and controlled-potential coulometry. Electronic structure calculations at the nonrelativistic Xα-DVM level indicated non-negligible Ce–Cp f-orbital covalency, and He I/He II photoelectron spectra confirmed the computational ionization energies. These bonding characteristics differ substantially from those in Ce(C₈H₈)₂ [1].

Organocerium(IV) chemistry cyclic voltammetry Ce(IV)/Ce(III) redox photoelectron spectroscopy f-orbital covalency

Unique Electronic Raman Transitions in Cp₃Ce(NCCH₃)₂ Not Observed in the Isostructural La(III) Analog

A direct spectroscopic comparison of the low-temperature Raman spectra of Cp₃Ce(NCCH₃)₂ (1) versus Cp₃La(NCCH₃)₂ (2)—the latter being diamagnetic and lacking 4f electrons—revealed three additional bands at 320, 2129, and 2154 cm⁻¹ that are uniquely present in the cerium complex [1]. These bands were unambiguously assigned to electronic Raman transitions originating from the Ce(III) 4f¹ ground state. The two higher-wavenumber signals (2129 and 2154 cm⁻¹) also appear in the low-temperature IR spectrum of complex 1 but are completely absent from compounds 2–6, which include Cp₃La(NCCH₃)₂, Cp₃La(NCCH₃)₂:Pr³⁺, Cp₃La·NCCH₃, Cp₃Ce·NCCH₃, and Cp₃Tb·NCCH₃ [1]. Crystal field calculations successfully identified the terminal states of these electronic Raman transitions and satisfactorily simulated the observed temperature dependence of μ²_eff for complex 1. This spectroscopic fingerprint provides a non-destructive, compound-specific identity verification method not available for the La, Pr, or Tb analogs.

electronic Raman spectroscopy crystal field analysis f-element electronic structure Ce(III) vs La(III) low-temperature vibrational spectroscopy

Quantitatively Tunable Ce(IV)/Ce(III) Formal Reduction Potentials Across the Cp₃CeX and Cp₃CeOR Series Spanning 0.676 V

A comprehensive electrochemical study of the heteroleptic Cp₃Ce(IV) series demonstrated that the formal Ce(IV)/Ce(III) reduction potential can be systematically tuned over a range of 0.676 V by varying the terminal ligand X or OR [1]. Formal potentials ranged from −0.583 V vs Fc/Fc⁺ for Cp₃CeI (least stabilized Ce(IV)) to −1.259 V vs Fc/Fc⁺ for Cpᴹᵉ₃Ce(OEt) (most stabilized Ce(IV)) [1]. The stabilization of the Ce(IV) center with respect to reduction increased in the order: I < Br < Cl < siloxy < alkoxy ligand. Furthermore, replacement of the unsubstituted Cp ligand with Cpᴹᵉ (C₅H₄Me) provided an additional stabilization of approximately 0.05–0.10 V across the series [1]. Magnetic measurements confirmed temperature-independent paramagnetism (TIP) with positive magnetic susceptibilities χ₀ in the range (1.53–3.9) × 10⁻⁴ emu/mol for the Ce(IV) complexes. These data establish Cp₃Ce as a modular redox platform whose potential can be predictively engineered—a capability not available with simple Ce(III) salts (CeCl₃, Ce(NO₃)₃) or Ce(IV) reagents such as ceric ammonium nitrate.

organocerium electrochemistry Ce(IV) stabilization redox tunability halogenido ligands alkoxy/siloxy ligands

Intrinsic Crystallographic Twinning in Cp₃Ce Requiring Special Structure Solution Methods Versus Powder-Diffraction-Solvable Cp₃Dy

The crystal structures of the tris(η⁵-cyclopentadienyl)lanthanide series (Ln = Ce, Dy, Ho) were determined using multiple X-ray diffraction approaches [1]. A critical structural finding was that Cp₃Ce and Cp₃Ho crystals exhibit intrinsic twinning, necessitating specialized solution and refinement methods to obtain reliable structural models—a complication not encountered with Cp₃Dy, whose space group and unit cell parameters could be derived from conventional powder diffraction experiments [1]. This intrinsic twinning phenomenon in Cp₃Ce has direct implications for crystallographic quality control: single-crystal batches of Cp₃Ce cannot be assumed to diffract as simple single crystals, and structural certification requires expertise in twin refinement. The study further noted that previously published cell constants for Cp₃Ho were inconsistent with the newly determined data, highlighting the importance of rigorous crystallographic validation for this compound class [1]. Cp₃Ce also demonstrated utility as a reactive synthon for preparing heteroleptic bis(η⁵-cyclopentadienyl)[bis(trimethylsilyl)amido]cerium(III), a reactivity profile not reported for the Dy or Ho analogs under identical conditions.

X-ray crystallography crystal twinning lanthanocene structure solid-state characterization Cp₃Ce vs Cp₃Dy

Application Scenarios Where Cp₃Ce Differentiation Drives Scientific and Procurement Value


Ce-Doped SrS Thin-Film Electroluminescent (TFEL) Display Manufacturing via ALE/CVD

In the atomic layer epitaxy (ALE) and chemical vapor deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) phosphor layers for TFEL flat-panel displays, Cp₃Ce should be prioritized over Ce(tmhd)₄ as the Ce dopant source. Direct comparative XPS and TOF-SIMS evidence demonstrates that Cp₃Ce decomposes more completely within the standard SrS:Ce process thermal budget, yielding reduced hydrocarbon-based surface contamination and a cleaner Ce phase, whereas Ce(tmhd)₄ leaves persistent carbonaceous residues that poison the SrS surface and mandate extra process cycles [1]. This translates to higher throughput, lower defect density, and improved electroluminescent performance. Procurement teams should specify Cp₃Ce with purity ≥99.9% (Ce basis) packaged in moisture-excluding ampules or bubblers compatible with inert-atmosphere precursor delivery lines [1].

Redox-Tuned Organocerium(IV) Reagents for Selective Organic Oxidations

For synthetic methodology groups requiring Ce(IV) oxidants with finely adjustable redox potentials, the Cp₃CeX/Cp₃CeOR platform offers quantitative tunability across 0.676 V (from −0.583 V for Cp₃CeI to −1.259 V for Cpᴹᵉ₃Ce(OEt) vs Fc/Fc⁺), enabling matching of the oxidant strength to the specific substrate [2]. This tunability is unavailable from fixed-potential reagents such as ceric ammonium nitrate (CAN) or Ce(SO₄)₂. The chemically and electrochemically reversible one-electron reduction established for halide and siloxide derivatives (E₁/₂ = +0.32 V vs SSCE for Cp₃Ce(O-i-Pr)) supports catalytic turnover applications [2]. Researchers should select the Cp₃Ce derivative whose ligand set positions the formal potential within the desired oxidation window, noting that Cp-to-Cpᴹᵉ substitution provides an additional ~0.05–0.10 V stabilization increment [2].

Mixed-Valent Organocerium Materials with Ce(III) Luminescence

The ability of Cp₃Ce(THF) to act as a reductant toward organic electron acceptors while retaining the Cp₃Ce scaffold—as demonstrated by the formation of the trapped-valent complex (Cp₃Ceᴵⱽ)₂(TCNQ)(CeᴵᴵᴵCp₃)₂ from neutral TCNQ—enables the construction of mixed-valent lanthanide materials with emergent photophysical properties [3]. Photophysical studies on this complex revealed Ce(III) luminescence, opening avenues for multifunctional optoelectronic and magnetic materials. This reactivity is predicated on the accessible Ce(III)/Ce(IV) redox couple unique to cerium among the early lanthanides; Cp₃La, Cp₃Pr, and Cp₃Nd cannot access this mixed-valent manifold. Researchers developing lanthanide-based conductive or luminescent materials should select Cp₃Ce over other lanthanocene starting materials for applications requiring metal–ligand redox cooperativity [3].

Synthesis of Heteroleptic Organocerium Complexes via Ligand Substitution at the Cp₃Ce Scaffold

Cp₃Ce serves as a demonstrated reactive entry point for synthesizing heteroleptic Ce(III) and Ce(IV) complexes that are inaccessible from simple cerium salts. The crystallographically documented conversion of Cp₃Ce to bis(η⁵-cyclopentadienyl)[bis(trimethylsilyl)amido]cerium(III) establishes the lability of one Cp ligand under appropriate conditions [1], while oxidation of Cp₃Ce(THF) followed by salt metathesis yields a broad family of isolable Cp₃CeX and Cp₃CeOR Ce(IV) compounds characterized by NMR, DRIFT, UV/Vis, and X-ray crystallography [2]. This synthetic versatility contrasts with the limited derivatization pathways available from CeCl₃ or Ce(NO₃)₃, where Cp ligand installation requires separate metallocene-forming steps. Laboratories building organocerium libraries should procure Cp₃Ce as the strategic core building block, noting that its air and moisture sensitivity (the highest among lanthanocenes) necessitates rigorous glovebox or Schlenk-line handling [1].

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